6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16BrN7O3 and its molecular weight is 494.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Oxadiazole Ring : Known for its bioactivity in various therapeutic areas.
- Triazole and Pyrimidine Moieties : These structures are often associated with anticancer and antimicrobial properties.
- Bromophenyl and Ethoxy Substituents : These groups may influence the compound's interaction with biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound under review has shown promising results in various assays:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a related compound exhibited an IC50 value of approximately 5.55 μM against HCT-116 cells, indicating strong anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 6.25 |
Compound B | HCT-116 | 5.55 |
Compound C | HePG-2 | 2.86 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Compounds with similar structural features have been reported to possess moderate to strong antibacterial and antifungal activities. The presence of halogen substituents (like bromine) has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole and triazole rings may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with tumor growth and survival .
Case Studies
-
Study on Anticancer Activity :
- A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study highlighted that modifications in the substituents significantly impacted the cytotoxic activity. For example, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
- Antimicrobial Evaluation :
属性
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDPCXATSZCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。